molecular formula C18H6Cl6N4O2 B14497070 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine CAS No. 64392-33-2

2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine

Cat. No.: B14497070
CAS No.: 64392-33-2
M. Wt: 523.0 g/mol
InChI Key: XVCHFMNNIAKXRI-UHFFFAOYSA-N
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Description

2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine is a complex organic compound belonging to the pyrimido[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes multiple chlorine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine typically involves the stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The process includes sequential nucleophilic substitutions, where different nucleophiles are introduced at specific positions on the pyrimido[5,4-d]pyrimidine scaffold . The reaction conditions often involve low temperatures, relatively dilute solutions, and careful addition of amine nucleophiles to control the critical steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include benzylamine, tetrahydrofuran (THF), and other nucleophiles . Reaction conditions often involve ambient temperatures for initial steps and controlled temperatures for subsequent steps to ensure selective substitution .

Major Products

The major products formed from these reactions are variously substituted pyrimido[5,4-d]pyrimidines, depending on the nucleophiles used and the specific reaction conditions .

Mechanism of Action

The mechanism of action for 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. The compound’s structure allows it to bind to these enzymes, potentially inhibiting their activity and affecting cell cycle regulation . The exact pathways and molecular interactions are subjects of ongoing research.

Properties

CAS No.

64392-33-2

Molecular Formula

C18H6Cl6N4O2

Molecular Weight

523.0 g/mol

IUPAC Name

2,6-dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C18H6Cl6N4O2/c19-7-1-3-11(9(21)5-7)29-15-13-14(26-17(23)27-15)16(28-18(24)25-13)30-12-4-2-8(20)6-10(12)22/h1-6H

InChI Key

XVCHFMNNIAKXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC3=C2N=C(N=C3OC4=C(C=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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